molecular formula C13H11N3O6 B7773826 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

Cat. No.: B7773826
M. Wt: 305.24 g/mol
InChI Key: KPRKULJGDYAYBH-HYXAFXHYSA-N
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Description

6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and nitro functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidinone core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrimidinone core using nitric acid or a nitrating mixture.

    Formation of the styryl group: This involves the Wittig reaction or Heck coupling to introduce the ethenyl group attached to the aromatic ring.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like hydroxylamine and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium ethoxide, hydroxylamine.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions. Its structural analogs may also serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have been studied for their biological activities.

    Zingerone: This compound has a similar methoxyphenyl group and is known for its antioxidant properties.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: This compound also contains a methoxyphenyl group and is used in various chemical applications.

Uniqueness

6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides opportunities for the development of new derivatives with enhanced properties for various applications.

Properties

IUPAC Name

4-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6/c1-22-9-6-7(2-4-8(9)17)3-5-10-14-12(18)11(16(20)21)13(19)15-10/h2-6,17H,1H3,(H2,14,15,18,19)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKULJGDYAYBH-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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